![molecular formula C9H11ClFNS B1473376 3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride CAS No. 1462379-55-0](/img/structure/B1473376.png)

3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride

Vue d'ensemble

Description

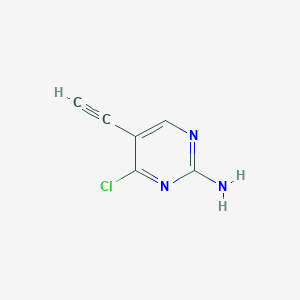

3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride is a synthetic compound that has gained increasing interest in scientific research due to its unique properties and potential applications in various fields. It has a molecular weight of 251.71 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 3-[(4-fluorophenyl)sulfonyl]azetidine hydrochloride . The InChI code is 1S/C9H10FNO2S.ClH/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H . This code is a unique identifier that provides information about the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Applications

Synthesis of 3-Aryl-3-Sulfanyl Azetidines : A study reported the synthesis of 3-aryl-3-sulfanyl azetidines directly from azetidine-3-ols using a mild Fe-catalyzed thiol alkylation. This process yields a broad range of thiols and azetidinols with excellent efficiency, demonstrating the compound's potential for drug discovery programs (Dubois et al., 2019).

Antioxidant Activity : Novel Schiff bases and azetidines derived from phenyl urea derivatives exhibited moderate to significant antioxidant effects, highlighting a potential avenue for therapeutic and chemical applications (Nagavolu et al., 2017).

Synthesis of Fluorine-Containing Compounds : Access to fluoroalkylidene-oxetanes and -azetidines from 3-oxetanone and 3-azetidinone through the Julia–Kocienski reaction allows the preparation of fluorinated four-membered rings. This showcases the versatility of azetidine derivatives in creating nucleic base-containing precursors for varied chemical applications (Laporte et al., 2015).

Pharmacological Potential

Quinolone Antibiotics : Azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane showed promise in synthesizing new quinolone antibiotics with enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in combating antibiotic-resistant bacteria (Ikee et al., 2008).

Multicomponent Reactions : The synthesis of 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives through a copper-catalyzed multicomponent reaction highlights the compound's potential in creating functionalized molecules under mild conditions, offering avenues for pharmacological exploration (Xu et al., 2007).

Safety and Hazards

The compound has been classified as Aquatic Chronic 3 according to the hazard statements . This suggests that it may cause long-term harmful effects to aquatic life. Precautionary statements include P273, which advises avoiding release to the environment, and P501, which advises disposing of the compound in accordance with local regulations .

Propriétés

IUPAC Name |

3-(4-fluorophenyl)sulfanylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNS.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWPRPNKGPHVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)SC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1473293.png)

![1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1473301.png)

![6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1473307.png)

![{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473310.png)

![3-{[Amino(imino)methyl]amino}benzenesulfonamide metanesulfonate](/img/structure/B1473312.png)

![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1473314.png)